(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-methionine
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Overview
Description
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-methionine: is a complex organic compound that combines the structural elements of oxetane, a heterocyclic ether, with the amino acid L-methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-methionine typically involves multiple steps, starting with the protection of the amino group on L-methionine using a tert-butoxycarbonyl (BOC) group
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with stringent control over reaction conditions to ensure purity and yield. The use of automated synthesis equipment and continuous flow chemistry could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-methionine: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The BOC-protected amino group may play a role in modulating biological activity, while the oxetane ring could influence the compound's binding affinity and stability.
Comparison with Similar Compounds
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-methionine: can be compared to other similar compounds, such as:
BOC-protected amino acids: : Similar in the use of the BOC protecting group.
Oxetane derivatives: : Similar in the presence of the oxetane ring.
L-methionine derivatives: : Similar in the incorporation of the L-methionine amino acid.
These comparisons highlight the compound's uniqueness in combining these structural elements and its potential for diverse applications.
Properties
IUPAC Name |
(2S)-2-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5S/c1-13(2,3)21-12(19)15-7-14(8-20-9-14)16-10(11(17)18)5-6-22-4/h10,16H,5-9H2,1-4H3,(H,15,19)(H,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEVSVXBDCVYRB-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)NC(CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1(COC1)N[C@@H](CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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